molecular formula C₂₅H₃₃NaO₇ B1145303 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt CAS No. 70795-33-4

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

Cat. No. B1145303
CAS RN: 70795-33-4
M. Wt: 468.52
InChI Key:
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Description

This compound is also known as methylprednisolone sodium succinate . It is an anti-inflammatory glucocorticoid and is the sodium succinate ester of methylprednisolone . It occurs as a white, or nearly white, odorless hygroscopic, amorphous solid .


Molecular Structure Analysis

The molecular weight of this compound is 496.53 . The structural formula is not provided in the search results, but it is mentioned that it is represented in the referenced sources .


Physical And Chemical Properties Analysis

This compound is a white or nearly white, odorless, hygroscopic, amorphous solid . It is very soluble in water and in alcohol, very slightly soluble in acetone, and insoluble in chloroform .

Scientific Research Applications

Anti-Inflammatory Glucocorticoid

Hydrocortisone sodium succinate is an anti-inflammatory glucocorticoid . Glucocorticoids are a type of steroid hormone that plays a crucial role in a wide range of processes, including the immune response and inflammation control.

Replacement Therapy in Adrenocortical Deficiency States

Naturally occurring glucocorticoids (hydrocortisone and cortisone), which also have salt-retaining properties, are used as replacement therapy in adrenocortical deficiency states .

Treatment of Various Disorders

The synthetic analogs of naturally occurring glucocorticoids are primarily used for their anti-inflammatory effects in disorders of many organ systems .

Rapid Achievement of High Blood Levels

The highly water-soluble sodium succinate ester of hydrocortisone permits the immediate intravenous administration of high doses of hydrocortisone in a small volume of diluent. This is particularly useful where high blood levels of hydrocortisone are required rapidly .

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are crucial for accurate results.

Drug Formulation Challenges

This compound can be used to address drug formulation challenges, such as improved solubility, drug delivery, bioavailability, taste masking, controlled release, stability, etc .

Safety And Hazards

The safety data sheet indicates that it may be slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation . No carcinogenic, mutagenic, or teratogenic effects are mentioned .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt' involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Succinic anhydride", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pregnenolone is reacted with succinic anhydride in the presence of sodium hydroxide to form 17α-hydroxy-3-oxo-pregn-4-ene-21,20-carboxylic acid.", "Step 2: The resulting compound is then reacted with acetic anhydride and pyridine to form the corresponding acetylated derivative.", "Step 3: The acetylated derivative is then hydrolyzed with sodium hydroxide to form 21-(3-acetoxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione.", "Step 4: The resulting compound is then reacted with sodium bicarbonate and methanol to form the monosodium salt of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt.", "Step 5: The final product is purified by recrystallization from chloroform and water, and dried to obtain the desired compound." ] }

CAS RN

70795-33-4

Product Name

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

Molecular Formula

C₂₅H₃₃NaO₇

Molecular Weight

468.52

Origin of Product

United States

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